(5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone
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Overview
Description
(5-phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone is a heteroarene and an aromatic amide.
Scientific Research Applications
Anticonvulsant and Sodium Channel Blocking Agents
A study by Malik and Khan (2014) explored derivatives of (5-Phenyl-3-isoxazolyl)-(1-pyrrolidinyl)methanone for their anticonvulsant activities. One such compound exhibited potent anticonvulsant effects, surpassing the reference drug phenytoin, and was also found to influence sodium channels in vitro, suggesting a potential mechanism of action for anticonvulsant effects (Malik & Khan, 2014).
Antimicrobial Activity
Kumar et al. (2012) synthesized derivatives of this compound and assessed their antimicrobial efficacy. The study found that these compounds, particularly those with a methoxy group, demonstrated significant antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
Optical and Luminescent Properties
Volpi et al. (2017) investigated 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized via a one-pot condensation method, which included compounds related to this compound. These compounds showed remarkable Stokes' shift range and quantum yields, indicating their potential use in the development of luminescent materials (Volpi et al., 2017).
Crystal Structure Analysis
Cao et al. (2010) synthesized and analyzed the crystal structure of a compound similar to this compound, providing insights into the structural attributes that may influence the chemical and physical properties of these compounds (Cao et al., 2010).
Anti-inflammatory Activity
Research by Arunkumar et al. (2009) synthesized and evaluated novel pyrazole derivatives of gallic acid, which are structurally related to this compound, for anti-inflammatory activity. The study demonstrated significant anti-inflammatory effects in vivo (Arunkumar et al., 2009).
Properties
Molecular Formula |
C14H14N2O2 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-13(18-15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
JDBDMIPWPHEKEQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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